7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound features a fused bicyclic structure, combining an imidazole ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable brominated isopropyl derivative in the presence of a base. The reaction is often carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate cyclization and bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of dihydroimidazo[4,5-c]pyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) and a polar solvent (e.g., DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Compounds with additional oxygen-containing functional groups.
Reduction Reactions: Dihydroimidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Comparison with Similar Compounds
- 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine
- 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine
Comparison: While these compounds share a similar core structure, the presence of different substituents (eg, isopropyl, methyl, phenyl) can significantly influence their chemical properties and biological activities
Properties
Molecular Formula |
C10H12BrN3 |
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Molecular Weight |
254.13 g/mol |
IUPAC Name |
7-bromo-2-methyl-1-propan-2-ylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H12BrN3/c1-6(2)14-7(3)13-9-5-12-4-8(11)10(9)14/h4-6H,1-3H3 |
InChI Key |
JRVRZOOPLSQRLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=CC(=C2N1C(C)C)Br |
Origin of Product |
United States |
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